2-Cyclohexyl-6-fluoroaniline
Description
Contextual Background of Fluorinated Anilines in Contemporary Chemical Sciences
Fluorinated anilines are a class of organic compounds that have garnered significant attention in the chemical sciences, particularly in the realms of medicinal chemistry and materials science. The incorporation of fluorine into an aniline (B41778) scaffold can profoundly alter the molecule's properties. Fluorine, being the most electronegative element, can influence the acidity of the amine group, modulate the electron density of the aromatic ring, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. umn.edunih.govgoogle.comcuny.edu
These properties make fluorinated anilines valuable intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. umn.edu For instance, they are key building blocks in the development of drugs targeting various receptors and enzymes. The strategic placement of fluorine atoms can lead to enhanced binding affinity, improved pharmacokinetic profiles, and reduced off-target effects. nih.govgoogle.comcuny.edu Research in this area continues to explore novel methods for the synthesis of fluorinated anilines and their application in the development of next-generation functional molecules. nih.gov
Significance of Cyclohexyl and Fluoroaryl Moieties in Advanced Molecular Design
The combination of a cyclohexyl group and a fluoroaryl group, as seen in 2-Cyclohexyl-6-fluoroaniline, represents a deliberate strategy in advanced molecular design. The cyclohexyl moiety is a non-planar, saturated carbocyclic group that can introduce three-dimensionality to a molecule. This is a crucial feature in drug design, as it can lead to more specific interactions with the often complex and three-dimensional binding sites of biological targets. tandfonline.com
The cyclohexyl group can also serve as a bioisostere for other chemical groups, such as a phenyl or a t-butyl group, offering a different spatial arrangement and lipophilicity profile. tandfonline.com Its rigidity, compared to a flexible alkyl chain, can reduce the conformational entropy of a molecule upon binding to a target, which can result in a more favorable entropic contribution to the binding free energy.
When combined, the fluoroaryl and cyclohexyl moieties can synergistically influence a molecule's properties. The fluorine atom can fine-tune the electronic nature of the aromatic ring, while the cyclohexyl group provides steric bulk and a specific conformational preference. This interplay is of significant interest in the design of new chemical entities with tailored biological activities.
Objectives and Scope of Academic Research on this compound
While extensive research exists on the broader classes of fluorinated anilines and cyclohexyl-containing compounds, specific academic studies focusing solely on this compound are limited in the public domain. However, based on the known utility of related structures, the objectives and scope of research on this compound can be inferred.
A primary research objective would likely be its exploration as a key intermediate in the synthesis of novel bioactive compounds. Its structure suggests potential applications in the development of new pharmaceuticals, particularly where the combination of a fluoroaniline (B8554772) and a bulky, lipophilic group is desired for optimal target engagement and pharmacokinetic properties.
The scope of such research would likely encompass:
The development of efficient and scalable synthetic routes to this compound.
The investigation of its chemical reactivity and its utility in various coupling and functionalization reactions.
Its incorporation into libraries of small molecules for high-throughput screening against various biological targets.
Computational and theoretical studies to predict its conformational preferences, electronic properties, and potential interactions with biological macromolecules. tandfonline.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1889998-00-8 |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-cyclohexyl-6-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
InChI Key |
MYPHNRSVBDXVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Cyclohexyl 6 Fluoroaniline
Retrosynthetic Analysis and Identification of Key Precursor Chemistry
A retrosynthetic analysis of 2-Cyclohexyl-6-fluoroaniline reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the formation of the C-N bond (the aniline (B41778) amine group) and the C-C bond (attaching the cyclohexyl ring).
One logical disconnection is the C-N bond, suggesting a late-stage amination of a suitable precursor. This leads to precursors such as 1-cyclohexyl-2-fluoro-6-halobenzene or 1-cyclohexyl-2-fluoro-6-nitrobenzene. The synthesis of these precursors then becomes a key challenge.
Alternatively, a C-C bond disconnection between the aromatic ring and the cyclohexyl group points towards a strategy where the cyclohexyl moiety is introduced onto a pre-functionalized aniline or nitrobenzene (B124822) derivative. This approach would utilize precursors like 2-bromo-6-fluoroaniline (B133542) or 2-fluoro-6-nitrobromobenzene, which can then undergo a cross-coupling reaction.
A third approach involves building the aromatic ring with the desired substitution pattern already in place, though this is often a more complex and less convergent strategy. Based on the prevalence and versatility of modern catalytic methods, the first two approaches, focusing on key precursors like halogenated or nitrated cyclohexylfluorobenzenes and halo-fluoroanilines, are generally more viable. The synthesis of 2-bromo-6-fluoroaniline, a key precursor for several of these routes, has been reported through methods such as the bromination of protected o-fluoroaniline. bldpharm.comgoogle.comchemicalbook.comwipo.int
Development of Novel Reaction Methodologies for the Core Structure
The construction of the this compound core can be approached through several modern synthetic methodologies, each with its own advantages and challenges.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine and amine groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. semanticscholar.orgwikipedia.orgopenstax.orglibretexts.orglumenlearning.comnih.gov In the context of this compound synthesis, SNAr can be envisioned in a few scenarios.
One possibility is the reaction of a cyclohexyl-substituted dihalobenzene with an amine source. For example, reacting 1-cyclohexyl-2,6-difluorobenzene with ammonia (B1221849) or a protected amine equivalent could, in principle, yield the target aniline. However, the reactivity of the second fluorine atom after the first substitution would be reduced, and controlling the reaction to achieve mono-amination can be challenging.
A more plausible SNAr approach involves the displacement of a leaving group by a fluoride (B91410) ion to introduce the fluorine atom or by an amine to introduce the amino group on a suitably activated precursor. For instance, a nitro-activated precursor like 2-cyclohexyl-6-chloronitrobenzene could potentially undergo SNAr with a fluoride source, followed by reduction of the nitro group. The presence of a nitro group ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.org
| Precursor | Nucleophile | Typical Conditions | Product | Reference |
| 1-Cyclohexyl-2-halo-6-nitrobenzene | KF | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | 1-Cyclohexyl-2-fluoro-6-nitrobenzene | wikipedia.org |
| 1-Cyclohexyl-2,6-difluorobenzene | NH3 | High pressure, polar solvent | This compound | semanticscholar.org |
The reduction of a nitro group is a common and effective method for the synthesis of anilines. researchgate.net In the synthesis of this compound, this strategy would involve the initial synthesis of 1-cyclohexyl-2-fluoro-6-nitrobenzene. This nitro precursor could then be reduced to the target aniline.
A variety of reducing agents and catalytic systems can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere is a widely used and efficient method. These reactions are typically clean and produce water as the only byproduct.
Selective chemical reduction methods can also be utilized. Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acidic medium, are classic methods for nitro group reduction. More modern and milder methods include the use of sodium dithionite (B78146) (Na2S2O4) or transfer hydrogenation with reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
| Precursor | Catalyst/Reagent | Solvent | Yield | Reference |
| 1-Cyclohexyl-2-fluoro-6-nitrobenzene | Pd/C, H2 | Ethanol, Methanol | High | researchgate.net |
| 1-Cyclohexyl-2-fluoro-6-nitrobenzene | SnCl2·2H2O | Ethanol, Ethyl acetate | Good to High | researchgate.net |
| 1-Cyclohexyl-2-fluoro-6-nitrobenzene | Fe, NH4Cl | Ethanol/Water | High | researchgate.net |
This table illustrates common conditions for nitro group reduction. Specific yield data for the reduction of 1-cyclohexyl-2-fluoro-6-nitrobenzene is not available in the searched literature.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful tools for the construction of both the C-C and C-N bonds in this compound.
Carbon-Carbon Bond Formation: The cyclohexyl group can be introduced via a Suzuki-Miyaura or Negishi coupling reaction.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-fluoroaniline derivative, such as 2-bromo-6-fluoroaniline, with cyclohexylboronic acid or its ester. The choice of catalyst, ligand, and base is crucial for achieving good yields, especially with a sterically demanding substrate.
Negishi Coupling: Alternatively, the coupling of 2-bromo-6-fluoroaniline with a cyclohexylzinc reagent offers another route. Negishi couplings are often effective for sp3-sp2 bond formation. nih.gov
| Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Typical Base | Reference |
| Suzuki-Miyaura | 2-Bromo-6-fluoroaniline | Cyclohexylboronic acid | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Cs2CO3 | beilstein-journals.orgmdpi.com |
| Negishi | 2-Bromo-6-fluoroaniline | Cyclohexylzinc chloride | Pd(OAc)2/SPhos | - | nih.gov |
This table presents plausible conditions for cross-coupling reactions based on general methodologies, as specific examples for the synthesis of this compound via these routes were not found in the searched literature.
Carbon-Nitrogen Bond Formation (Buchwald-Hartwig Amination): If a precursor like 1-bromo-2-cyclohexyl-6-fluorobenzene can be synthesized, a Buchwald-Hartwig amination reaction can be employed to install the amino group. This reaction uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine source, such as ammonia or a protected amine equivalent. nih.govnih.govresearchgate.netdntb.gov.ua
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caharvard.edu In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating an aryllithium species that can then be quenched with an electrophile.
For the synthesis of this compound, one could envision a scenario starting with a protected aniline, such as N-pivaloyl-2-fluoroaniline. datapdf.com The pivaloyl group can act as a DMG, directing lithiation to the 6-position. The resulting aryllithium could then be reacted with a cyclohexyl electrophile, such as cyclohexyl bromide. However, the reactivity of such a process would need to be carefully optimized to avoid side reactions.
| Substrate | Directing Group | Base | Electrophile | Potential Product | Reference |
| N-Pivaloyl-2-fluoroaniline | -CONHC(CH3)3 | s-BuLi, TMEDA | Cyclohexyl bromide | N-(2-Cyclohexyl-6-fluorophenyl)pivalamide | datapdf.com |
This table outlines a potential DoM strategy. The feasibility and efficiency of this specific transformation would require experimental validation.
Optimization of Reaction Conditions, Selectivity, and Overall Yields
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side products. Key factors to consider across the various synthetic strategies include:
Catalyst and Ligand Selection: In cross-coupling reactions, the choice of the palladium catalyst and the phosphine ligand is paramount. Sterically hindered substrates often require bulky and electron-rich ligands to promote efficient oxidative addition and reductive elimination.
Base and Solvent: The choice of base and solvent can significantly impact reaction rates and yields in both cross-coupling and SNAr reactions. The base's strength and solubility, and the solvent's polarity and boiling point, must be carefully matched to the specific reaction.
Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion without promoting decomposition or side reactions.
Protecting Groups: In multi-step syntheses, the use of appropriate protecting groups for the amine functionality is crucial. The protecting group must be stable to the reaction conditions of subsequent steps and be readily removable at the end of the synthesis. The pivaloyl group is a common choice for anilines in DoM strategies. datapdf.com
Regioselectivity: In strategies involving the functionalization of a pre-existing ring, achieving the desired 1,2,3-substitution pattern is a major challenge. The directing effects of the existing substituents must be carefully considered to control the regiochemical outcome of the reaction.
Given the steric congestion around the reactive centers in the precursors to this compound, achieving high yields can be challenging. A systematic screening of reaction parameters is therefore essential to identify the optimal conditions for each synthetic step.
Implementation of Green Chemistry Principles in Synthetic Pathways
General green chemistry approaches applicable to the synthesis of N-alkylanilines, such as the Buchwald-Hartwig amination, have seen advancements aimed at improving their environmental footprint. These include the use of more efficient palladium catalysts and ligands to reduce catalyst loading, the exploration of less hazardous solvent systems, and the optimization of reaction conditions to minimize energy consumption. For instance, developments in the Buchwald-Hartwig amination, a potential route to this compound, focus on creating highly active catalysts that can function at low loadings, thereby reducing the environmental and economic impact of the precious metal.
Another plausible green synthetic route is the reductive amination of a suitable ketone precursor. Catalytic reductive amination is an atom-economical process that can often be performed using environmentally benign reducing agents like hydrogen gas with a heterogeneous catalyst, which can be easily recovered and reused. Research into the reductive amination of phenolics with cyclohexylamine (B46788) over catalysts like Rh/C and Pd/C has been conducted, although specific application to a fluorinated aniline precursor for this compound is not described. nih.gov
While patents exist for the synthesis of related compounds, such as 2-chloro-6-fluoroaniline (B1301955), they often employ multi-step processes with reagents and solvents that are not aligned with modern green chemistry standards. google.com For example, a patented process for 2-chloro-6-fluoroaniline involves several steps including bromination and subsequent hydrogenation, which, while effective, generates significant waste and utilizes hazardous materials. google.com
In the absence of specific research, any discussion of green synthetic pathways for this compound remains speculative and based on the extrapolation of data from similar chemical transformations. The development of dedicated research to explore and quantify the green aspects of synthesizing this particular compound would be a valuable contribution to the field of sustainable chemistry. Such studies would ideally include a thorough analysis of various synthetic routes, complete with metrics such as atom economy, E-factor, and life cycle assessment to provide a comprehensive understanding of the environmental performance of each pathway.
Due to the lack of specific data in the public domain, detailed research findings and comparative data tables for the green synthesis of this compound cannot be provided at this time.
Rigorous Structural Characterization and Spectroscopic Elucidation of 2 Cyclohexyl 6 Fluoroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-cyclohexyl-6-fluoroaniline in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete assignment of all atoms and their connectivity can be achieved.
Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring, the protons of the cyclohexyl ring, and the protons of the amine group.
Aromatic Region (δ 6.5-8.0 ppm): The 1,2,3-trisubstituted aromatic ring will give rise to a complex multiplet system for the three adjacent aromatic protons (H-3, H-4, and H-5). The electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom influence the chemical shifts. The proton para to the amino group (H-4) is expected to be the most shielded, appearing at the upfield end of the aromatic region, while the protons ortho and meta to the fluorine atom will be deshielded and show characteristic splitting due to coupling with the ¹⁹F nucleus. chemicalbook.com
Aliphatic Region (δ 1.0-3.0 ppm): The cyclohexyl group will exhibit a series of broad, overlapping multiplets. The proton on the carbon attached directly to the aromatic ring (methine proton) is expected to be the most deshielded of this group, likely appearing as a multiplet around δ 2.5-3.0 ppm. The remaining ten protons on the cyclohexyl ring will appear as complex multiplets in the more shielded region of the spectrum (δ 1.0-2.0 ppm).
Amine Protons (Variable): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but it can generally be expected in the range of δ 3.5-4.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (3, 4, 5) | 6.6 - 7.2 | Complex Multiplets |
| -NH₂ | 3.5 - 4.5 | Broad Singlet |
| Cyclohexyl-H (methine) | 2.5 - 3.0 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Connectivity
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, twelve distinct carbon signals are expected.
Aromatic Carbons (δ 110-160 ppm): Six signals will be present for the aromatic carbons. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF) and will be the most deshielded, appearing significantly downfield. The carbon bonded to the amino group (C-1) will also be downfield. The carbon attached to the cyclohexyl group (C-2) will be identifiable, and the remaining aromatic CH carbons (C-3, C-4, C-5) will appear in the typical aromatic region, with their shifts influenced by the substituents.
Aliphatic Carbons (δ 20-50 ppm): Four signals are expected for the cyclohexyl ring carbons, assuming rapid chair-chair interconversion at room temperature. These will include the methine carbon directly attached to the ring and the three distinct methylene (B1212753) carbons of the cyclohexyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F (C-6) | 150 - 160 (doublet, large ¹JCF) |
| Aromatic C-NH₂ (C-1) | 140 - 150 |
| Aromatic C-Cyclohexyl (C-2) | 130 - 140 |
| Aromatic CH (C-3, C-4, C-5) | 115 - 130 |
| Cyclohexyl-CH | 35 - 45 |
Fluorine-19 (¹⁹F) NMR Spectral Analysis for Fluoroaromatic Systems and Fluorine Interactions
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov For this compound, a single signal is expected. The chemical shift of the fluorine atom is sensitive to its electronic environment. In fluoroaromatic systems, the shift typically appears in a range between -100 and -140 ppm relative to a standard like CFCl₃. researchgate.net The signal will likely appear as a multiplet due to coupling with the ortho (H-5) and meta (H-4) aromatic protons.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Inter-Proton and Proton-Carbon Connectivity Assignment
2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra. spectrabase.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. spectrabase.com It would be used to confirm the connectivity within the aromatic spin system (correlations between H-3, H-4, and H-5) and within the cyclohexyl ring. A key correlation would be observed between the cyclohexyl methine proton and the adjacent methylene protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). chemicalbook.com It allows for the definitive assignment of each protonated carbon by linking the proton signals to their attached carbon signals. For example, the aromatic proton signals can be assigned to their specific carbons (C-3, C-4, C-5), and the aliphatic protons can be assigned to their respective cyclohexyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). spectrabase.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the amine protons to C-1 and C-6, and from the cyclohexyl methine proton to the aromatic C-2, confirming the connection between the aliphatic and aromatic parts of the molecule.
Mass Spectrometry for Molecular Mass Determination and Characteristic Fragmentation Pathway Analysis
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. For this compound (C₁₂H₁₆FN), the calculated molecular weight is approximately 193.26 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 193.
The fragmentation pattern would likely involve characteristic losses:
Loss of the cyclohexyl group: A significant fragment could arise from the cleavage of the bond between the aromatic ring and the cyclohexyl group, leading to the loss of a C₆H₁₁ radical (83 Da) and resulting in a fragment ion corresponding to 2-fluoroaniline (B146934) at m/z = 110.
Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller aliphatic fragments.
Mechanistic Investigations and Reactivity Profiles of 2 Cyclohexyl 6 Fluoroaniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of 2-Cyclohexyl-6-fluoroaniline is expected to be a primary site of chemical reactivity, influenced by the electronic effects of the amino group and the substituents on the aromatic ring.
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. However, in this compound, the ortho positions are already occupied by the cyclohexyl and fluorine substituents. Consequently, electrophilic attack is predicted to occur predominantly at the para position (C4) and to a lesser extent at the remaining ortho position (C6 is already fluorinated). The steric bulk of the adjacent cyclohexyl group may further hinder substitution at the C3 position, reinforcing the preference for the C4 and C5 positions.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |
| C3 | Amino (ortho), Fluoro (meta) | High (from Cyclohexyl) | Low |
| C4 | Amino (para), Fluoro (meta) | Low | High |
| C5 | Amino (meta), Fluoro (ortho) | Low | Moderate |
It is important to note that under strongly acidic conditions, protonation of the amino group to form the anilinium ion would dramatically alter this reactivity. The -NH3+ group is a strong deactivating group and a meta-director, which would significantly reduce the rate of electrophilic substitution and direct incoming electrophiles to the C3 and C5 positions.
Amine Functional Group Transformations (e.g., Acylation, Alkylation, Diazotization)
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a nucleophilic center, susceptible to a variety of transformations.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides is expected to readily form the corresponding amide. This transformation is often used to protect the amino group during other synthetic steps.
Alkylation: Direct alkylation of the amino group with alkyl halides can occur, but often leads to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation.
Diazotization: Treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures would likely lead to the formation of the corresponding diazonium salt. These intermediates are highly versatile and can be used in a range of subsequent reactions, such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide variety of functional groups onto the aromatic ring. The general process for diazotization of a substituted aniline involves the reaction with a diazotizing agent in a medium containing sulfuric acid and an organic acid.
Reactivity of the Fluoroaryl Moiety
The fluorine atom on the aromatic ring introduces unique reactivity patterns, primarily through its strong electron-withdrawing inductive effect and its ability to participate in specific substitution and bond activation reactions.
Nucleophilic Aromatic Substitution Directed by Fluorine
Fluorine is an effective leaving group in nucleophilic aromatic substitution (SNA_r_) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. The strong electronegativity of fluorine polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. In the context of this compound, the fluorine atom is ortho to the amino group. While the amino group is an activating group for electrophilic substitution, it is deactivating for nucleophilic substitution. However, the presence of a strong nucleophile could potentially displace the fluorine atom. The reaction would proceed through a Meisenheimer-like intermediate. It is worth noting that in some systems, nucleophilic aromatic substitution can be a concerted process. The regioselectivity of such substitutions can be influenced by the nature of the nucleophile and the reaction conditions. In some cases, directed nucleophilic aromatic substitution reactions have been observed where the reaction proceeds at a specific position without the need for a strong electron-withdrawing group on the arene substrate.
Advanced C-F Bond Activation Studies (e.g., Defluoroamination)
The strength of the C-F bond makes its activation a challenging but increasingly important area of research. While no specific studies on the C-F bond activation of this compound have been reported, related research on other fluoroaromatic compounds suggests potential pathways. These methods often involve transition metal catalysis or the use of highly reactive species. For instance, silylenes have been shown to react with aromatic compounds containing C-F bonds, leading to oxidative addition and the formation of new silicon-carbon and silicon-fluorine bonds. Such advanced methodologies could potentially be applied to this compound for novel transformations.
Reactivity of the Cyclohexyl Moiety
The cyclohexyl group is a saturated aliphatic substituent and is generally considered to be chemically inert under many reaction conditions that modify the aniline or fluoroaryl moieties. Its primary influence on the reactivity of the molecule is steric. The bulky nature of the cyclohexyl group can hinder reactions at the adjacent positions on the aromatic ring (the C2 position where it is attached and the neighboring C3 position).
Under more forcing conditions, such as those involving free-radical reactions, the C-H bonds of the cyclohexyl ring could undergo substitution. For example, radical halogenation could introduce a halogen atom onto the cyclohexyl ring. However, such reactions are typically unselective and would likely require reaction conditions that are incompatible with the other functional groups in the molecule.
Stereochemical Influence on Reaction Outcomes
The spatial orientation of the bulky cyclohexyl group and the electron-withdrawing fluorine atom ortho to the amino group in this compound profoundly directs the stereochemical course of its reactions. The steric hindrance imposed by the cyclohexyl ring often dictates the approach of reagents, leading to high diastereoselectivity in many transformations.
For instance, in reactions involving the amino group, the cyclohexyl moiety can shield one face of the molecule, compelling incoming reactants to attack from the less hindered side. This principle is analogous to stereocontrol observed in other substituted cyclic systems where bulky groups direct the stereochemical outcome of reactions such as hydrogenations and cross-coupling reactions.
The fluorine atom, while smaller than the cyclohexyl group, also exerts a significant electronic influence. Its strong inductive effect can alter the reactivity of the aniline ring and the amino group, which in turn can affect the transition state geometries and, consequently, the stereochemistry of the products. The interplay between these steric and electronic effects can be complex and is often investigated through computational modeling alongside experimental studies to predict and rationalize the observed stereoselectivities.
Oxidative and Reductive Transformations of the Cyclohexane (B81311) Ring
The cyclohexane ring of this compound is susceptible to both oxidative and reductive transformations, which can lead to a variety of functionalized derivatives.
Oxidative Transformations:
Oxidation of the cyclohexane ring can be achieved using a range of oxidizing agents. Depending on the reaction conditions and the oxidant used, different products can be obtained. For example, mild oxidation might lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, where a carbonyl or hydroxyl group is introduced onto the cyclohexane ring. Stronger oxidation conditions can result in the cleavage of the cyclohexane ring, yielding dicarboxylic acid derivatives. The presence of the fluoro-aniline moiety can influence the regioselectivity of these oxidations.
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., PCC, DMP) | 2-(Oxocyclohexyl)-6-fluoroaniline |
| Strong Oxidants (e.g., KMnO4, O3) | Adipic acid derivatives |
Reductive Transformations:
The aromatic aniline ring is generally more resistant to reduction than the cyclohexane ring under typical catalytic hydrogenation conditions. However, under forcing conditions, such as high pressure and temperature with potent catalysts like rhodium on carbon, the aniline ring can also be reduced. More commonly, reductive processes might target functional groups that have been introduced onto the cyclohexane ring through prior oxidation. For example, a cyclohexanone derivative could be reduced to the corresponding cyclohexanol. The stereochemical outcome of such reductions would again be heavily influenced by the steric bulk of the substituted aniline ring.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Kinetic and spectroscopic studies are indispensable tools in this endeavor.
Kinetic Studies:
By monitoring the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, valuable insights into the reaction mechanism can be obtained. For example, determining the reaction order with respect to each reactant can help to identify the species involved in the rate-determining step. The temperature dependence of the reaction rate allows for the determination of activation parameters, such as the activation energy (Ea), which provides information about the energy barrier of the reaction.
Spectroscopic Studies:
Spectroscopic techniques are used to identify and characterize reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the structure of molecules in solution. In-situ NMR studies can be used to observe the formation and consumption of species in real-time, providing direct evidence for proposed reaction intermediates.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The appearance or disappearance of characteristic vibrational bands (e.g., C=O stretch for a ketone, O-H stretch for an alcohol) can be used to follow the progress of a reaction.
Mass Spectrometry (MS): MS provides information about the molecular weight of compounds and can be used to identify products and intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze complex reaction mixtures.
Through the combined application of these kinetic and spectroscopic methods, a detailed picture of the reaction mechanism can be constructed, leading to a deeper understanding of the reactivity of this compound.
Computational and Theoretical Studies on 2 Cyclohexyl 6 Fluoroaniline
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. For substituted anilines, DFT, particularly with the B3LYP functional, is a commonly employed method for its balance of accuracy and computational cost researchgate.netbohrium.com.
The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity.
The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive chemrxiv.org.
In studies of substituted anilines, the presence of different functional groups significantly alters the HOMO and LUMO energy levels. For instance, in a study of m-fluoroaniline and m-iodoaniline, DFT calculations showed how the substituent changes the charge distribution and, consequently, the FMO energies chemrxiv.org. For 2-Cyclohexyl-6-fluoroaniline, the electron-donating amino group and the electron-withdrawing fluorine atom would have competing effects on the aromatic ring's electron density, which would be reflected in the HOMO-LUMO energies and their distribution across the molecule.
Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Aniline (B41778) (m-Iodoaniline) (Note: This data is for an analogous compound and is for illustrative purposes only.)
| Parameter | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -0.99 |
| HOMO-LUMO Gap (ΔE) | 4.99 |
Data derived from studies on similar aromatic amines. chemrxiv.org
The three-dimensional structure of this compound is complex due to the flexibility of the cyclohexyl ring and its rotation relative to the aniline plane. The cyclohexyl group typically exists in a stable chair conformation to minimize steric and torsional strain dalalinstitute.com. However, the orientation of this ring with respect to the substituted benzene (B151609) ring, and the pyramidalization of the amino group, leads to multiple possible conformers with different energy levels researchgate.net.
Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for structure elucidation. DFT methods can accurately compute NMR chemical shifts (¹H, ¹³C, ¹⁹F) bohrium.com. The prediction involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry.
For fluorinated aromatic compounds, specific scaling factors can be applied to DFT-calculated values to achieve high accuracy in predicting ¹⁹F NMR chemical shifts, often with a mean absolute deviation of less than 2.1 ppm bohrium.com. This predictive power would be essential for this compound to unambiguously assign the signals in its ¹H, ¹³C, and ¹⁹F NMR spectra, especially to differentiate between the various aromatic and cyclohexyl protons and carbons.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscape
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its interactions with other molecules (like solvents or other reagents) and to explore its conformational landscape more broadly. MD simulations use classical mechanics and force fields to model the movements of atoms in a system containing thousands of atoms nih.gov.
For this compound, MD simulations could be used to study its behavior in a solvent, predicting properties like solvation free energy. It would also provide a dynamic picture of the conformational flexibility, showing the transitions between different chair-boat conformations of the cyclohexane (B81311) ring and the rotation of the C-N and C-C bonds over time nih.gov. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Transition State Analysis for Elucidating Reaction Pathways
Understanding how a molecule reacts involves identifying the transition state (TS)—the highest energy point along a reaction coordinate. DFT calculations are a primary tool for locating and characterizing transition states. By finding the structure with a single imaginary vibrational frequency, chemists can map the entire reaction pathway from reactants to products, a process known as Intrinsic Reaction Coordinate (IRC) analysis nih.govresearchgate.net.
For this compound, this analysis would be critical for predicting its reactivity in, for example, electrophilic aromatic substitution. The amino group is a strong activator and ortho-, para-director, while the fluorine is a deactivator but also an ortho-, para-director. The bulky cyclohexyl group provides significant steric hindrance at one ortho position. Computational analysis of the transition states for reactions at different positions on the aromatic ring would clarify the regioselectivity of its chemical transformations researchgate.netallen.in. Studies on the Bamberger rearrangement of N-phenylhydroxylamine have successfully used DFT to trace complex, multi-step reaction pathways involving proton transfers and dication-like transition states nih.govresearchgate.net.
Quantitative Structure-Reactivity Relationship (QSRR) Prediction
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its reactivity or other properties. These models are built from a dataset of related compounds and can then be used to predict the properties of new, untested molecules tandfonline.comnih.gov.
For a class of compounds like substituted anilines, QSRR models have been developed to predict metabolic fate, such as N-acetylation, based on calculated descriptors like partial atomic charges and susceptibility to nucleophilic attack tandfonline.com. Other QSRR models for aromatic amines have been successful in predicting carcinogenicity and mutagenicity nih.govnih.gov. A QSRR study including this compound would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods like Partial Least Squares (PLS) to build a predictive model for a property of interest mdpi.commdpi.com.
Research Applications and Utility of 2 Cyclohexyl 6 Fluoroaniline As a Chemical Entity
Strategic Building Block in Complex Organic Synthesis
The inherent functionalities of 2-Cyclohexyl-6-fluoroaniline make it a valuable starting material for constructing more complex molecular architectures. The amino group serves as a versatile handle for a wide range of chemical transformations, while the adjacent cyclohexyl and fluorine substituents offer a way to fine-tune the properties of the resulting molecules.
Precursor for Heterocyclic Scaffolds (e.g., benzimidazoles, triazoles)
Heterocyclic compounds are cornerstones of medicinal chemistry and materials science. While direct synthesis from this compound is not widely documented, its structure makes it a plausible precursor for important heterocyclic systems like benzimidazoles and triazoles following appropriate functionalization.
Benzimidazoles: The synthesis of the benzimidazole (B57391) core typically involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid, aldehyde, or their derivatives. rsc.orgenpress-publisher.comresearchgate.net A mono-amine like this compound can be envisioned as a precursor to the required diamine. A common synthetic route would involve the nitration of the aniline (B41778), followed by the reduction of the newly introduced nitro group to a second amine, yielding a 1,2-diaminobenzene derivative ready for cyclization. The presence of the cyclohexyl and fluoro groups on the final benzimidazole product would impart specific solubility and electronic characteristics.
Table 1: General Synthesis of Benzimidazoles from o-Phenylenediamine Precursors
| Reactant A | Reactant B | Reaction Type | Resulting Scaffold |
|---|---|---|---|
| o-Phenylenediamine derivative | Aldehyde (R-CHO) | Condensation/Oxidation | 2-Substituted Benzimidazole |
| o-Phenylenediamine derivative | Carboxylic Acid (R-COOH) | Condensation (e.g., Phillips-Ladenburg reaction) | 2-Substituted Benzimidazole |
Triazoles: The construction of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition, often in its copper-catalyzed version (CuAAC), which unites an azide (B81097) and a terminal alkyne. nih.govnih.gov To be used in this context, this compound would first need to be converted into one of these reactive partners. The aniline's amino group can be transformed into an azide group (-N₃) through diazotization followed by substitution with an azide salt. This creates a reactive intermediate, 1-azido-2-cyclohexyl-6-fluorobenzene, which can then undergo cycloaddition with various alkynes to produce a library of 1-substituted-1,2,3-triazole derivatives. mdpi.com
Intermediate in the Synthesis of Diverse Functional Molecules
Beyond heterocycles, the amino group of this compound is a gateway to numerous other molecular classes. It can undergo standard transformations such as acylation, alkylation, and sulfonylation to create amides, secondary/tertiary amines, and sulfonamides. These reactions allow for the incorporation of the unique 2-cyclohexyl-6-fluorophenyl motif into a wide array of larger, functional molecules, making it a valuable intermediate in multi-step synthetic campaigns. researchgate.net
Role in Ligand Design for Catalysis and Coordination Chemistry
The development of ligands is crucial for advancing transition metal catalysis. The substituents on a ligand framework dictate the steric and electronic environment of the metal center, thereby controlling its catalytic activity and selectivity.
Development of Novel Chiral Ligands (if applicable)
Chiral ligands are indispensable for asymmetric catalysis, which is the synthesis of enantiomerically pure compounds. scbt.com While there is no specific literature detailing the use of this compound as a backbone for chiral ligands, its structural features are relevant. The bulky cyclohexyl group could provide the necessary steric hindrance to create a selective binding pocket around a metal center. To create a chiral ligand, the aniline could be incorporated into a larger, asymmetric scaffold, or a chiral center could be introduced on the cyclohexyl ring itself prior to its use in ligand synthesis.
Precursor for Organometallic Complexes and Metal-Organic Frameworks
The field of materials science relies heavily on the design of novel organometallic complexes and porous materials like Metal-Organic Frameworks (MOFs).
Organometallic Complexes: While the aniline itself is not a typical ligand for stable organometallic complexes, it can be readily converted into one. For instance, it can be used to synthesize Schiff base ligands or phosphine (B1218219) ligands that incorporate the 2-cyclohexyl-6-fluorophenyl group. These ligands can then coordinate with various metal centers, with the fluorine and cyclohexyl groups modulating the electronic properties and stability of the resulting complex. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes linked by organic molecules. stanford.edunih.gov The properties of a MOF are determined by its metal, its topology, and the functional groups on the organic linkers. mdpi.com To be used in a MOF, this compound would need to be derivatized into a multitopic linker, for example, by adding two or more carboxylic acid groups to the aromatic ring. The fluorine atoms on such a linker would be exposed within the MOF's pores, potentially increasing its affinity for specific guest molecules. nih.govrsc.org
Table 2: Potential Functionalization of this compound for MOF Linker Synthesis
| Starting Material | Required Functional Groups for Linker | Potential Synthetic Step | Resulting Linker Type |
|---|---|---|---|
| This compound | Carboxylic Acids | Multi-step synthesis including diazotization, Sandmeyer reaction (to add CN), and hydrolysis. | Dicarboxylic acid linker |
| This compound | Pyridyl or Imidazolyl groups | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated derivative. | Nitrogen-based linker |
Contribution to Advanced Materials Chemistry (e.g., as a monomer or component in polymer synthesis)
The properties of this compound make it an interesting candidate as a monomer or a modifying agent in polymer chemistry. The fluorine atom can enhance thermal stability and chemical resistance, while the cyclohexyl group can affect the polymer's solubility and morphology. For example, it could be converted into a diamine or diol and used in the synthesis of polyamides or polyesters. The incorporation of this specific monomer would allow for precise tuning of the resulting polymer's physical and chemical properties.
Future Research Directions and Emerging Perspectives for 2 Cyclohexyl 6 Fluoroaniline
Exploration of Asymmetric Synthesis Routes to Enantiopure Derivatives
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. researchgate.net While methods for the asymmetric hydrogenation of imines and the biocatalytic synthesis of chiral amines have seen significant advancements, the direct enantioselective synthesis of sterically hindered anilines like 2-cyclohexyl-6-fluoroaniline remains a challenge. nih.govyoutube.comyoutube.com
Future research will likely focus on developing catalytic systems capable of overcoming the steric hindrance imposed by the ortho-cyclohexyl group. This could involve the design of novel chiral ligands for transition metals such as iridium, rhodium, or cobalt, which have shown promise in the asymmetric hydrogenation of less hindered N-aryl imines. nih.govacs.org Another promising avenue is the application of biocatalysis. mdpi.com Directed evolution of enzymes like transaminases or imine reductases could generate biocatalysts tailored for the stereoselective synthesis of this compound derivatives. researchgate.netnih.gov The development of such methods would provide access to enantiopure building blocks for the synthesis of new chiral ligands, catalysts, and biologically active molecules.
Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives
| Strategy | Catalyst/Enzyme | Potential Advantages | Key Challenges |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | High turnover numbers, broad substrate scope. nih.govyoutube.com | Overcoming steric hindrance, potential for catalyst poisoning. nih.gov |
| Biocatalytic Transamination | Engineered Transaminases | High enantioselectivity, mild reaction conditions. researchgate.netmdpi.comnih.gov | Enzyme engineering for specific substrate acceptance. nih.gov |
| Biocatalytic Imine Reduction | Engineered Imine Reductases | Complements transaminase approaches. mdpi.com | Identifying or evolving suitable enzymes for sterically hindered substrates. |
Development of More Sustainable and Atom-Economical Methodologies
The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the need for atom-economical and environmentally benign processes. jocpr.com Traditional multi-step syntheses of substituted anilines often involve nitration followed by reduction, which can generate significant waste. rsc.orgyoutube.com
Future research on this compound will likely target the development of more sustainable synthetic approaches. One promising strategy is the direct C-H amination of a corresponding cyclohexyl-fluorobenzene precursor, which would be a highly atom-economical transformation. researchgate.net Advances in transition metal-catalyzed C-H activation and functionalization could pave the way for such a route. researchgate.netnih.govimperial.ac.uk Furthermore, metal-free synthesis protocols, such as those utilizing aryne intermediates or oxidative rearrangements, could offer greener alternatives to traditional metal-catalyzed cross-coupling reactions. dntb.gov.uaacs.org The development of catalytic methods that minimize the use of hazardous reagents and solvents, and that can be performed under milder conditions, will be a key focus. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, scalability, and process control. amf.chnih.gov The ability to handle hazardous reagents and unstable intermediates safely makes it particularly suitable for certain aniline (B41778) syntheses. nih.gov
Discovery of Unexplored Reactivity and Novel Derivatization Pathways
The steric and electronic properties of this compound suggest that it may exhibit unique reactivity. The bulky cyclohexyl group can direct reactions to other positions on the aromatic ring and can influence the conformation of the molecule. nih.govrsc.orgthieme-connect.com The fluorine atom, being highly electronegative, can affect the nucleophilicity of the aniline and the reactivity of the aromatic ring towards electrophilic substitution. derpharmachemica.commasterorganicchemistry.com
Future research should aim to explore the untapped reactivity of this compound. This could include investigating its behavior in reactions that are sensitive to steric hindrance, such as certain cross-coupling reactions or cyclization reactions. thieme-connect.com The development of methods for the selective functionalization of the cyclohexyl ring or the aromatic C-H bonds would open up new avenues for creating diverse molecular architectures. researchgate.net Furthermore, the unique electronic environment of the aniline could be exploited in the design of novel organocatalysts or ligands for transition metal catalysis. The investigation of its derivatization through flow analysis techniques could also yield novel compounds. nih.gov
Synergistic Applications in Interdisciplinary Fields of Chemical Research
The structural motifs present in this compound are found in a variety of biologically active compounds and functional materials. dntb.gov.ua The combination of a substituted aniline with a cyclohexyl group is a feature of some kinase inhibitors and other pharmaceuticals. acs.org
A key future direction will be to explore the synergistic applications of this compound derivatives in interdisciplinary fields. In medicinal chemistry, these compounds could serve as scaffolds for the development of new therapeutic agents, with the cyclohexyl and fluoro substituents potentially improving metabolic stability, binding affinity, or other pharmacokinetic properties. acs.org In materials science, the incorporation of this aniline into polymers or other materials could impart unique properties, such as thermal stability or specific electronic characteristics. The exploration of its use as an isosteric replacement for other aniline derivatives in known bioactive compounds is also a promising area of research. acs.org
Conclusion
Synthesis of Key Research Contributions and Discoveries
Scientific literature providing in-depth research contributions and discoveries specifically focused on 2-Cyclohexyl-6-fluoroaniline (CAS Number: 1889998-00-8) is limited in the public domain. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. Detailed synthetic routes, comprehensive characterization of its chemical and physical properties, and its reactivity profile are not extensively documented in readily accessible academic journals or patents.
The basic properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1889998-00-8 |
| Molecular Formula | C12H16FN |
| Molecular Weight | 193.26 g/mol |
This data is based on information available from chemical suppliers.
Research on structurally related compounds, such as other fluoroaniline (B8554772) derivatives, suggests that the presence of the fluorine atom and the amino group makes the aromatic ring susceptible to various electrophilic and nucleophilic substitution reactions. The cyclohexyl group, being a bulky alkyl substituent, likely influences the steric accessibility of the reactive sites on the aniline (B41778) ring. However, specific experimental data on the reactivity and reaction mechanisms of this compound are not available.
Broader Significance and Future Outlook of Academic Research on this compound
The broader significance of this compound in academic research currently remains largely potential rather than realized, due to the scarcity of published studies. Fluoroaniline derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule, making fluorinated compounds highly valuable in drug discovery.
Future academic research on this compound could explore several promising avenues:
Development of Novel Synthetic Methodologies: The establishment of efficient and scalable synthesis protocols for this compound would be a crucial first step to facilitate further research.
Investigation of Chemical Properties and Reactivity: A thorough investigation of its chemical properties, including its pKa, and a detailed study of its reactivity in various organic reactions would provide fundamental knowledge for its application as a building block in organic synthesis.
Exploration of Biological Activity: Screening this compound and its derivatives for potential biological activities could lead to the discovery of new therapeutic agents. The combination of the fluoroaniline and cyclohexyl moieties may impart unique pharmacological properties.
Materials Science Applications: The potential use of this compound as a monomer or an intermediate in the synthesis of novel polymers or functional materials could also be a subject of future research.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclohexyl-6-fluoroaniline, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling to introduce the cyclohexyl group to the fluorinated aniline ring. For example, reacting 6-fluoroaniline derivatives with cyclohexyl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions can yield the target compound. Optimization strategies include:
- Temperature Control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst Loading : 5–10 mol% Pd catalyst with ligands like XPhos for improved efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its interaction with biological targets, such as FLT3 kinase?
- Methodological Answer : The cyclohexyl group enhances lipophilicity, improving membrane permeability, while the fluorine atom modulates electronic effects on the aniline ring, affecting binding affinity. Computational docking studies (e.g., AutoDock Vina) and SAR analysis can identify critical interactions:
- Hydrogen Bonding : The amino group (-NH₂) forms H-bonds with kinase active sites.
- Steric Effects : The cyclohexyl moiety fits into hydrophobic pockets, as seen in FLT3 inhibitors (IC₅₀: 0.39 µM for related compounds) .
Table 1 : Structural-Activity Relationships of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Key Interaction |
|---|---|---|---|
| 2-(Cyclohexyloxy)-5-fluoroaniline | FLT3 kinase | 0.39 | Hydrophobic pocket binding |
| 5-Fluoroaniline derivative | Topoisomerase I | 0.25 | DNA intercalation |
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~3.5 ppm for cyclohexyl protons) confirms regiochemistry .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) detects impurities <0.5%.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from assay variability, solvent effects, or cell line differences. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., MV4-11 for FLT3 inhibition) and control compounds .
- Dose-Response Curves : Generate full IC₅₀/EC₅₀ profiles to compare potency thresholds.
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity .
Case Study : Discrepancies in tumor cell line responses (e.g., HeLa vs. A549) may reflect differences in metabolic pathways or target expression levels.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
